![molecular formula C13H11ClO B1300057 (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol CAS No. 773872-37-0](/img/structure/B1300057.png)
(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol
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Description
The compound "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol" is a chlorinated biphenyl with a methanol functional group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol".
Synthesis Analysis
The synthesis of related compounds often involves photochemical reactions or condensation reactions. For instance, the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV-light leads to the formation of angular pentacyclic compounds, which suggests that photochemical methods could be applicable for synthesizing complex chlorinated compounds . Additionally, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through condensation reactions indicates that similar strategies might be employed for "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol" .
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of chlorinated compounds. For example, the crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol was elucidated using this method . This suggests that the molecular structure of "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol" could potentially be analyzed using similar crystallographic techniques to understand its geometry and conformation.
Chemical Reactions Analysis
The chemical reactivity of chlorinated compounds can be influenced by their molecular structure. For instance, the presence of a piperidine ring in 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol may affect its reactivity . Similarly, the presence of a biphenyl structure in "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol" could influence its chemical reactions, potentially affecting its susceptibility to undergo substitution or elimination reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds can vary widely. For example, the crystal structure of (4-(3,4-bis(2,5-dimethylthiophen-3-yl)-cyclopent-3-en-1-yl)phenyl)methanol shows that molecular packing can be influenced by intermolecular interactions, which could also be relevant for "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol" . Additionally, the supramolecular networks observed in chlorinated isoxazoles suggest that halogen atoms can significantly impact the intermolecular interactions and, consequently, the physical properties of such compounds .
Scientific Research Applications
Synthesis and Characterization
Several studies have reported on the synthesis and detailed characterization of compounds related to "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol". For instance, the compound "2-butyl-4-chloro-1-[2′-(2H-tetrazol-5-yl)-1,1′-biphenyl-4-ylmethyl]-1H-imidazole-5-methanol" was precisely characterized at approximately 110 K, showcasing a perfectly ordered structure stabilized by intermolecular O—H⋯N and N—H⋯N hydrogen bonding (Tessler & Goldberg, 2004). Another study detailed the synthesis of "bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol", establishing its structure through various spectroscopic methods and X-ray diffraction crystallography, which provides insight into the molecular conformation and packing stabilized by specific interactions (Dong & Huo, 2009).
Applications in Chemical Synthesis
Compounds structurally similar to "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol" have been utilized in the synthesis of a wide array of chemical structures. The use of palladium-catalyzed C-H halogenation reactions has demonstrated significant advantages such as milder reaction conditions, higher yields, and better selectivity, showcasing the utility of these compounds in creating high chemical diversity (Sun, Sun, & Rao, 2014). Another example includes the photo-reorganization of 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones in methanol, leading to the formation of angular pentacyclic compounds, indicating a method for synthesizing benzothiophene fused xanthenone derivatives in a single step without specific and toxic reagents (Dalal et al., 2017).
Molecular Interactions and Photocyclisation
The study of molecular interactions and photocyclisation processes involving compounds related to "(3'-Chloro-[1,1'-biphenyl]-3-yl)methanol" has been documented. For example, the competition between the hydrogen bond and the halogen bond in a [CH3OH-CCl4] complex was investigated, providing insights into specific interactions that could influence atmospheric chemical activities and aerosol formation (Pal et al., 2020). Additionally, photocyclisation of 3-alkoxy-6-chloro-2-(3-methylthiophen-2-yl)-4H-chromen-4-ones demonstrated the formation of tetracyclic compounds through intramolecular γ-hydrogen abstraction, highlighting a method for the synthesis of complex molecular structures (Kamboj et al., 2012).
properties
IUPAC Name |
[3-(3-chlorophenyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFMILDJVAAINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362617 |
Source
|
Record name | [3-(3-chlorophenyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
773872-37-0 |
Source
|
Record name | [3-(3-chlorophenyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3'-Chloro-[1,1'-biphenyl]-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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